molecular formula C16H25BClNO2 B3060297 3-Chloro-3-(N-propylaminomethyl)phenylboronic acid, pinacol ester CAS No. 2096341-81-8

3-Chloro-3-(N-propylaminomethyl)phenylboronic acid, pinacol ester

Cat. No.: B3060297
CAS No.: 2096341-81-8
M. Wt: 309.6
InChI Key: YLCXIXCEJAWAKY-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

Boronic acids and their esters are known to be highly valuable building blocks in organic synthesis . They are often used in metal-catalyzed carbon-carbon bond formation reactions like the Suzuki–Miyaura reaction .

Mode of Action

The compound is likely to interact with its targets through a process known as protodeboronation . Protodeboronation of pinacol boronic esters is a radical approach that has been reported in the literature . This process involves the removal of the boron moiety from the compound, which can then interact with other molecules in the system.

Biochemical Pathways

The suzuki–miyaura reaction, a common application of boronic acids and their esters, involves the formation of carbon-carbon bonds . This reaction is a key step in many biochemical pathways, particularly those involved in the synthesis of complex organic molecules.

Pharmacokinetics

It’s important to note that the hydrolysis of phenylboronic pinacol esters is known to be influenced by the ph of the environment, with the rate of reaction considerably accelerated at physiological ph . This could potentially impact the bioavailability of the compound in biological systems.

Result of Action

Given its potential use in the suzuki–miyaura reaction, it may play a role in the synthesis of complex organic molecules .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the rate of hydrolysis of phenylboronic pinacol esters, a reaction that this compound likely undergoes, is known to be strongly influenced by pH . Therefore, changes in environmental pH could potentially impact the compound’s stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-3-(N-propylaminomethyl)phenylboronic acid, pinacol ester typically involves the reaction of 3-chlorobenzylamine with pinacolborane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction proceeds through the formation of a boronate ester intermediate, which is then isolated and purified .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-3-(N-propylaminomethyl)phenylboronic acid, pinacol ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-3-(N-propylaminomethyl)phenylboronic acid, pinacol ester has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid, pinacol ester: Similar in structure but lacks the chlorine and N-propylaminomethyl groups.

    3-Chlorophenylboronic acid, pinacol ester: Similar but lacks the N-propylaminomethyl group.

    3-(N-propylaminomethyl)phenylboronic acid, pinacol ester: Similar but lacks the chlorine atom.

Uniqueness

3-Chloro-3-(N-propylaminomethyl)phenylboronic acid, pinacol ester is unique due to the presence of both the chlorine atom and the N-propylaminomethyl group. These functional groups provide additional reactivity and selectivity in chemical reactions, making it a versatile reagent in organic synthesis .

Properties

IUPAC Name

N-[[2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BClNO2/c1-6-10-19-11-12-13(8-7-9-14(12)18)17-20-15(2,3)16(4,5)21-17/h7-9,19H,6,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLCXIXCEJAWAKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Cl)CNCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001126170
Record name Benzenemethanamine, 2-chloro-N-propyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001126170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096341-81-8
Record name Benzenemethanamine, 2-chloro-N-propyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096341-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanamine, 2-chloro-N-propyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001126170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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